

# Application Notes: PINN Methodology for Solving Systems of Nonlinear PDEs

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## **Introduction to Physics-Informed Neural Networks (PINNs)**

Physics-Informed Neural Networks (PINNs) represent a paradigm shift in the numerical solution of differential equations, merging the powerful function approximation capabilities of deep neural networks with the fundamental principles of physical laws.[1] Unlike traditional data-driven neural networks that learn solely from input-output examples, PINNs are trained to satisfy the governing partial differential equations (PDEs) of a system.[2] This is achieved by incorporating the PDE residuals directly into the network's loss function, a process facilitated by automatic differentiation.[2]

This methodology serves as a strong inductive bias or a form of regularization, guiding the neural network to a solution that is not only consistent with observed data but also adheres to the underlying physics.[2] This makes PINNs particularly valuable in biological and pharmaceutical research, where data can be sparse, noisy, or expensive to acquire, but the underlying physical or biological principles (e.g., reaction kinetics, diffusion) are often well-understood.[1][3] PINNs offer a mesh-free alternative to traditional numerical solvers like the Finite Element Method (FEM), which can be computationally intensive, especially for high-dimensional and nonlinear systems.[4]

## The PINN Methodology: A Logical Workflow

The core of the PINN methodology is to reframe the solution of a PDE as an optimization problem. A neural network is constructed to act as a universal function approximator for the PDE's solution. The network's parameters (weights and biases) are optimized by minimizing a composite loss function.

The total loss function, ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">



#### $L_{total}$ Ltotal

, is typically a weighted sum of several components:

PDE Residual Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{PDE}$  LPDE

- ): This term measures how well the network's output satisfies the governing nonlinear PDEs over a set of spatiotemporal points within the domain, known as collocation points. It is the mean squared error of the PDE residuals.
- Initial Condition Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{IC}\mathsf{LIC}$ 

- ): This enforces the known state of the system at the initial time point (t=0).
- Boundary Condition Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{BC}$  LBC

- ): This enforces the known state of the system at the spatial boundaries.
- Data Loss (ngcontent-ng-c4139270029="" nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{Data}\,\mathsf{LData}$ 

): If experimental data is available, this term measures the discrepancy between the network's prediction and the observed data points.

The total loss is given by: ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

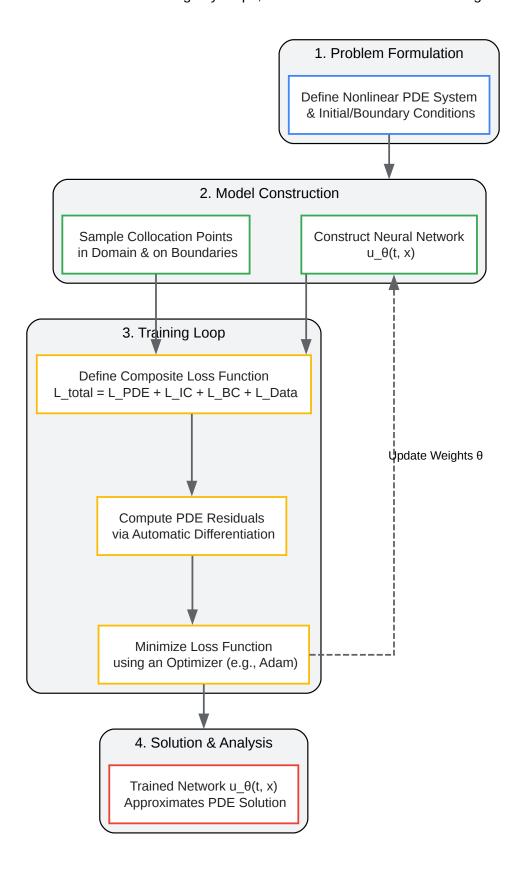
 $L_{total} = \lambda_{PDE} L_{PDE} + \lambda_{IC} L_{IC} + \lambda_{BC} L_{BC} + \lambda_{Data} L_{Data} \\ \text{Ltotal} = \lambda \\ \text{PDELPDE} + \lambda \\ \text{ICLIC} + \lambda \\ \text{BCLBC} + \lambda \\ \text{Data} \\ \text{Data} \\ \text{Data} + \lambda_{Data} L_{Data} \\ \text{Data} + \lambda_{Data}$ 

λλ

are weights that balance the contribution of each term.[2]



The training process involves the following key steps, as illustrated in the workflow diagram below.



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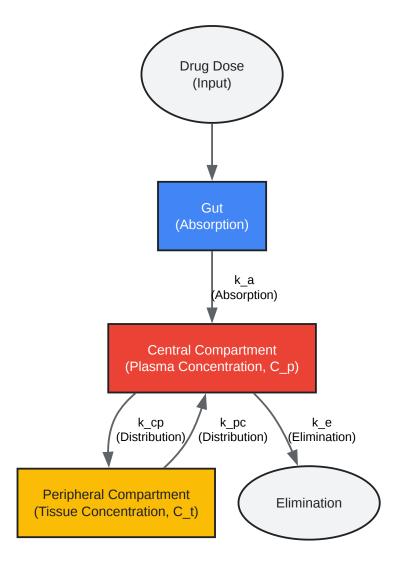


Caption: General workflow for solving nonlinear PDEs using the PINN methodology.

# Application I: Pharmacokinetics (PK/PD) Modeling

Pharmacokinetic and pharmacodynamic (PK/PD) models are crucial in drug development for understanding and predicting a drug's absorption, distribution, metabolism, excretion (ADME), and its effect on the body.[5][6] These processes are often described by systems of nonlinear ordinary differential equations (ODEs), a subset of PDEs. PINNs are well-suited for these "inverse problems," where sparse experimental data is used to estimate unknown model parameters.[7]

A common application is modeling drug concentration over time in different physiological compartments. For instance, a two-compartment model describing drug concentration in a central (e.g., blood) and a peripheral (e.g., tissue) compartment after oral administration can be represented by a system of ODEs. PINNs can solve these ODEs and simultaneously infer key parameters like absorption and elimination rates from limited plasma concentration measurements.[6]





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Caption: A two-compartment pharmacokinetic (PK) model for drug disposition.

# Protocol: Parameter Inference for a Two-Compartment PK Model

This protocol outlines the steps to discover the parameters of a two-compartment PK model using a PINN framework, often referred to as a Pharmacokinetic-Informed Neural Network (PKINN).[8]

- Define the System of ODEs:
  - Let

$$C_p(t)$$
Cp(t)

be the drug concentration in the central compartment and

$$C_t(t)$$
Ct(t)

be the concentration in the peripheral compartment. The governing ODEs are:

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$$dC_p/dt = -(k_e + k_{cp})C_p(t) + k_{pc}C_t(t) + \text{Source}(t) \\ \text{dCp/dt} = -(\text{ke+kcp})Cp(\texttt{t}) + \text{kpcCt(\texttt{t})} + \text{Source(\texttt{t})} \\ \text{dCp/dt} = -(\text{ke+kcp})Cp(\texttt{t}) + \text{kpcCt(\texttt{t})} + \text{kpcCt(\texttt{t})} + \text{kpcCt(\texttt{t})} + \text{kpcCt(\texttt{t})} \\ \text{dCp/dt} = -(\text{ke+kcp})Cp(\texttt{t}) + \text{kpcCt(\texttt{t})} + \text{kp$$

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$$dC_t/dt = k_{cp} C_p(t) - k_{pc} C_t(t) dCt/dt = kcpCp(t) - kpcCt(t)$$

The unknown parameters to be inferred are the rate constants: ngcontent-ng-c4139270029=""
 \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $k_e$  ke

(elimination),

 $k_{cv}$  kcp

(central to peripheral), and ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">



```
k_{pc} kpc (peripheral to central).
```

- · Neural Network Architecture:
  - o Construct two separate but connected feedforward neural networks: one to approximate the solution

```
C_p(t) \operatorname{Cp}(t) and C_t(t) \operatorname{Ct}(t) , and another to represent the unknown functional terms or time-variant parameters.[8]
```

- Solution Network:
  - Input Layer: 1 neuron (time,tt).
  - Hidden Layers: 4-8 fully connected layers.
  - Neurons per Layer: 32-128 neurons.
  - Activation Function: Hyperbolic tangent (tanh).
  - Output Layer: 2 neurons (  $C_p(t)$ Cp(t) and  $C_t(t)$ Ct(t)
- o Parameter Network (if parameters are time-variant):
  - Similar architecture to the solution network, outputting the parameter values at time

*t*t

).



- . For constant parameters, they are treated as trainable variables.
- Loss Function Formulation:
  - ODE Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{ODE}$  LODE

- ): The mean squared error of the residuals of the two ODEs, evaluated at randomly sampled collocation points in the time domain. Derivatives are computed using automatic differentiation.
- Data Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{Data}$  LData

): The mean squared error between the network's prediction for

 $C_n(t)$ Cp(t)

and the available experimental plasma concentration measurements.

Total Loss:ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$L_{total} = L_{ODE} + \lambda_{Data} L_{Data}$$
 Ltotal=LODE+ $\lambda$ DataLData

. The weight ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $\lambda_{Data} \lambda Data$ 

is a hyperparameter that balances fitting the data with satisfying the physical model.

- Training and Optimization:
  - Collocation Points: Sample thousands of points uniformly across the time domain of interest (e.g., 0 to 48 hours).
  - o Optimizer: Use a two-stage optimization strategy.
    - Stage 1: Adam optimizer with a learning rate of







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to

 $10^{-4} \, 10 - 4$ 

for a large number of iterations (e.g., 50,000 - 100,000) to quickly find a good region in the loss landscape.

- Stage 2: L-BFGS optimizer, a second-order method, to fine-tune the parameters and achieve faster convergence to a sharp minimum.[9]
- Initialization: Initialize the trainable parameters (rate constants) with physically plausible initial guesses (e.g., unity).[8]

## **Quantitative Data Summary**

The following table summarizes representative results for parameter inference in PK models using PINNs, demonstrating high accuracy even with noisy and sparse data.



Model / Parameter	True Value	PINN Estimated Value	Relative Error (%)	Data Condition
Two-Compartment Model				
ngcontent-ng- c4139270029="" _nghost-ng- c4104608405="" class="inline ng- star-inserted">	1.08	1.075	0.46	10% Gaussian Noise
(absorption)				
$k_e$ ke (elimination)	0.13	0.131	0.77	10% Gaussian Noise
$V_c$ Vc (central volume)	2.13	2.119	0.52	10% Gaussian Noise
TMDD Model				
k <sub>on</sub> kon	0.5	0.498	0.40	Sparse Data (15 points)
ngcontent-ng- c4139270029="" _nghost-ng- c4104608405="" class="inline ng- star-inserted"> $k_{off}$ koff	0.1	0.101	1.00	Sparse Data (15 points)
ngcontent-ng- c4139270029="" _nghost-ng- c4104608405="" class="inline ng-	0.2	0.197	1.50	Sparse Data (15 points)



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 $k_{int}$  kint

Data synthesized from findings in studies on PKINNs and compartment-informed NNs.[6][7]

# **Application II: Biological Reaction-Diffusion Systems**

Reaction-diffusion systems are fundamental to modeling a wide range of biological phenomena, from pattern formation in developmental biology (e.g., Turing patterns) to the spread of diseases and tumor growth.[3][10] These systems are described by nonlinear PDEs that couple local reactions (source/sink terms) with spatial diffusion.

For example, the Brusselator model is a classic system describing an autocatalytic chemical reaction that can produce complex spatiotemporal patterns.[11] PINNs can effectively solve the stiff, nonlinear PDEs of the Brusselator system, capturing the formation of patterns over time.[12]

Caption: Interactions in a reaction-diffusion system (e.g., Brusselator model).

#### **Protocol: Solving the 2D Nonlinear Brusselator System**

This protocol details the computational experiment for solving the Brusselator reaction-diffusion PDE system.

- Define the System of PDEs:
  - Let

and

$$v(t, x, y) \vee (t, x, y)$$

be the concentrations of two chemical species. The governing equations are:

• 
$$\partial v/\partial t = D_v \nabla^2 v + Bu - u^2 v \partial v / \partial t = Dv \nabla 2v + Bu - u 2v$$

Where



AA

and

BB

are reaction parameters and

$$D_u$$
,  $D_v$  Du, Dv

are diffusion coefficients. The domain is a 2D spatial region with specified initial and boundary conditions (e.g., Dirichlet or Neumann).

- Neural Network Architecture:
  - A single, fully connected feedforward neural network is used.
  - Input Layer: 3 neurons (time

*t*t

, spatial coordinates

).

- Hidden Layers: 5-9 fully connected layers.
- Neurons per Layer: 50-100 neurons.
- Activation Function: Hyperbolic tangent (tanh).
- Output Layer: 2 neurons, representing the concentrations

and

$$v(t, x, y) \vee (t, x, y)$$

.

• Loss Function Formulation:



PDE Loss (ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $L_{PDE} \, \mathsf{LPDE}$ 

): The mean squared error of the residuals from both PDEs. The residuals are calculated at collocation points sampled from the spatiotemporal domain. All partial derivatives (

 $\partial u/\partial t \partial u/\partial t$ 

 $\nabla^2 u \nabla 2 u$ 

- , etc.) are computed using automatic differentiation.
- Initial & Boundary Loss (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$L_{IC}$$
 +  $L_{BC}$  LIC+LBC

): The mean squared error between the network's predictions and the specified initial (

$$t = 0t = 0$$

- ) and boundary conditions. These points are sampled separately from the initial time-slice and the spatial boundaries.
- Total Loss:ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

$$L_{total} = L_{PDE} + L_{IC} + L_{BC}$$
 Ltotal=LPDE+LIC+LBC

- . Equal weights are often used initially, but can be adapted during training to prioritize problematic areas.
- · Training and Optimization:
  - Collocation Points: Sample a large number of points using Latin Hypercube Sampling to ensure a
    quasi-random, space-filling distribution. For a 2D problem, 10,000 to 50,000 interior points and 2,000
    to 5,000 boundary/initial points are typical.
  - o Optimizer: Adam optimizer.
  - · Learning Rate: A learning rate of



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is commonly used, often with a decay schedule.

 Iterations: Train for 200,000 to 500,000 epochs, depending on the stiffness and complexity of the problem.

#### **Quantitative Data Summary**

This table presents a comparison of PINN performance against a traditional numerical method (Finite Difference Method - FDM) for a reaction-diffusion problem.

Metric	PINN	Finite Difference Method (FDM)
Relative L2 Error (%)		
Species u	0.08	0.15
Species v	0.11	0.21
Training/Solution Time (s)	1800	450
Evaluation Time (per point, μs)	~15	~5
Mesh Requirement	Mesh-free	Requires structured grid

Data synthesized from comparative studies of PINNs and numerical methods for reaction-diffusion systems.[10][13] While training PINNs can be slower, they can be more accurate and flexible, especially in complex geometries.[13]

## **Summary and Future Directions**

The PINN methodology provides a powerful, flexible framework for solving systems of nonlinear PDEs that are prevalent in biological and pharmaceutical research. By embedding physical laws directly into the learning process, PINNs can effectively solve both forward problems (predicting system behavior) and inverse problems (inferring model parameters) even with limited data.[14]

For drug development professionals, this opens up new avenues for creating more accurate and predictive PK/PD models, optimizing dosing regimens, and gaining deeper insights into drug-body interactions.[5] For researchers and scientists, PINNs offer a novel computational tool to model complex biological systems like tumor growth, signaling pathways, and morphogenesis, which are governed by intricate reaction-diffusion dynamics.[4]



#### Methodological & Application

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While challenges related to training stability for very stiff or chaotic systems remain, ongoing research into adaptive training strategies, novel network architectures, and hybrid models promises to further expand the capabilities and accessibility of PINNs.[13]

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